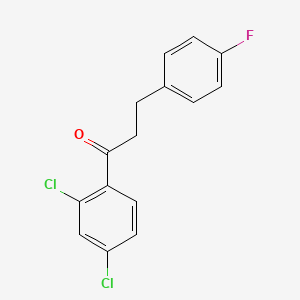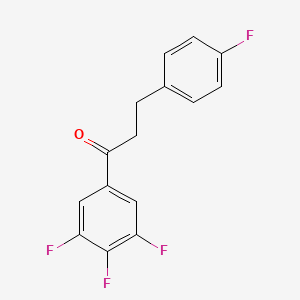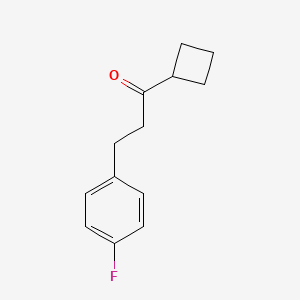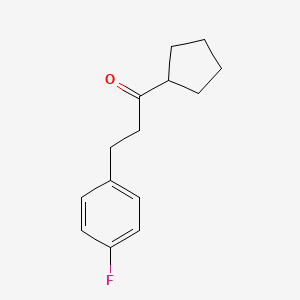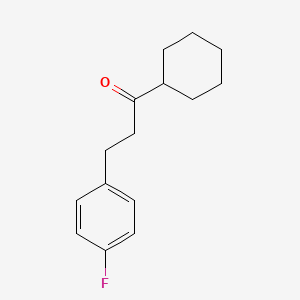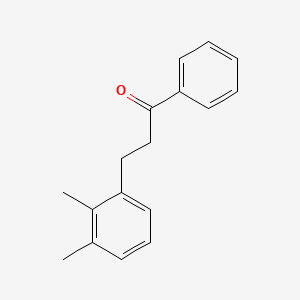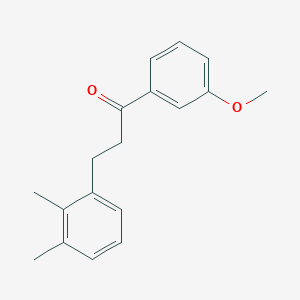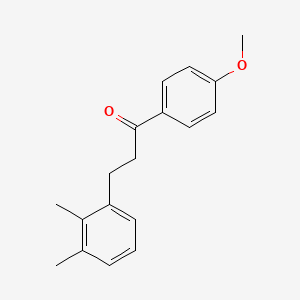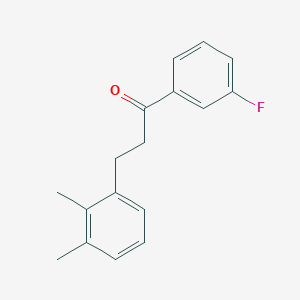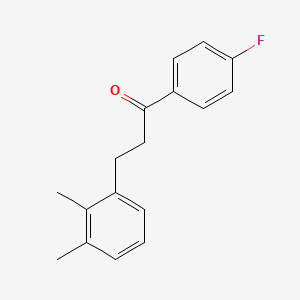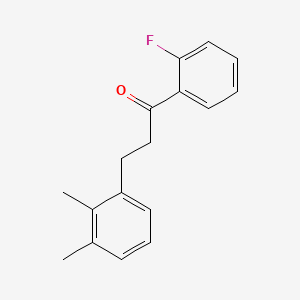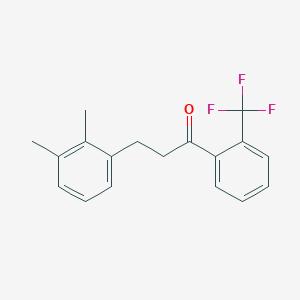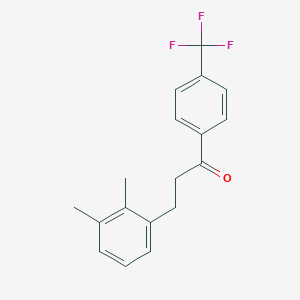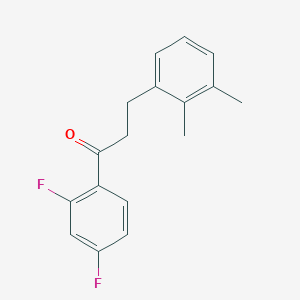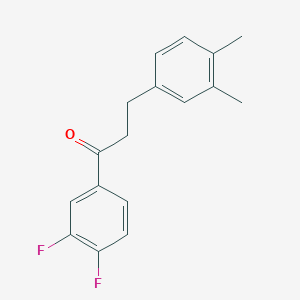
1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one” appears to be a ketone, which is an organic compound characterized by the presence of a carbonyl group in which the carbon atom is covalently bonded to an oxygen atom. The remaining two bonds are to other carbon atoms or hydrocarbon radicals.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a difluorophenyl and a dimethylphenyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would have a central carbon atom (from the propanone) bonded to a 3,4-difluorophenyl group, a 3,4-dimethylphenyl group, and a carbonyl group. The exact structure would depend on the spatial arrangement of these groups.Chemical Reactions Analysis
As a ketone, this compound would likely undergo reactions typical of the carbonyl group. This could include nucleophilic addition reactions, reduction to an alcohol, or oxidation (under harsh conditions) to a carboxylic acid.Physical And Chemical Properties Analysis
Without specific data, we can only speculate on the physical and chemical properties of this compound. As an organic compound, it would likely be insoluble in water and soluble in organic solvents. The presence of the electronegative fluorine atoms might increase its reactivity compared to similar compounds without halogens.科学的研究の応用
X-ray Structures and Computational Studies
Research by Nycz et al. (2011) conducted X-ray structures and computational studies on several cathinones, including derivatives similar to 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one. This study highlighted the importance of such compounds in understanding the geometries and electronic spectra through density functional theory (DFT) methods (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Catalysis in Polymer Materials
Meier et al. (2003) discussed the synthesis of nonsymmetric palladium complexes of partly fluorinated bisphosphine ligands. Such complexes, including variants related to 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, have been found effective in propene/CO copolymerization, demonstrating potential applications in the development of flexible polymer materials (Meier, Hollmann, Thewalt, Klinga, & Leskelä, Rieger, 2003).
Molecular Complexes and Crystal Structures
The work of Toda et al. (1985) on molecular complexes of hydroxy host systems with alcohols, including structures related to 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, provided insights into the crystallographic characterization of such compounds. This research contributes to the understanding of intermolecular interactions in crystal structures (Toda, Tanaka, & Mak, 1985).
Synthesis and Anticancer Potential
Yamali et al. (2017) synthesized and studied the structure of compounds similar to 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, revealing their potential as anticancer agents. This indicates a significant application in medicinal chemistry and cancer treatment research (Yamali, Ozmen Ozgun, Gul, Sakagami, Kazaz, & Okudaira, 2017).
Spectroscopic and Diffractometric Study of Polymorphism
Vogt et al. (2013) conducted a study on the polymorphic forms of compounds related to 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one, focusing on their spectroscopic and diffractometric characteristics. This research is crucial for understanding the physical properties and stability of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Safety And Hazards
The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.
将来の方向性
The future directions for research on this compound would depend on its potential applications. These could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties.
特性
IUPAC Name |
1-(3,4-difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2O/c1-11-3-4-13(9-12(11)2)5-8-17(20)14-6-7-15(18)16(19)10-14/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBHRLUWCMOZEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=C(C=C2)F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644867 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
CAS RN |
898779-87-8 |
Source


|
| Record name | 1-(3,4-Difluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

